![molecular formula C7H7BrClN3 B1376236 6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide CAS No. 1018894-96-6](/img/structure/B1376236.png)
6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide
Overview
Description
6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the condensation of o-phenylenediamine with formic acid and a suitable halogenating agent to introduce the chlorine atom at the 6th position.
Cyclization of Amido-Nitriles: This method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to substitute the chlorine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substituted Benzimidazoles: Products with different substituents replacing the chlorine atom.
Oxidized or Reduced Derivatives: Depending on the reaction conditions, various oxidized or reduced forms of the compound can be obtained.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the benzimidazole moiety, including 6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide, exhibit significant antimicrobial properties. Studies have shown that derivatives of benzimidazole can effectively combat both bacterial and fungal infections. For instance:
- Antibacterial Properties : Compounds similar to 6-Chloro-1H-benzo[d]imidazol-2-amine have demonstrated activity against Gram-positive and Gram-negative bacteria. In a comparative study, a related compound exhibited a minimum inhibitory concentration (MIC) of 5.19 µM against Staphylococcus aureus and Klebsiella pneumoniae .
- Antifungal Properties : The antifungal activity of benzimidazole derivatives has also been documented, with some compounds showing potency comparable to fluconazole against strains like Candida albicans .
Anticancer Activity
Benzimidazole derivatives have been explored for their anticancer potential. The compound this compound may share similar properties with other benzimidazole compounds that have shown promising results in inhibiting cancer cell proliferation:
- In vitro Studies : Some studies report that certain benzimidazole derivatives exhibit IC50 values lower than standard anticancer drugs, indicating higher potency. For example, one derivative was found to have an IC50 of 4.12 µM against colorectal carcinoma cells, outperforming the standard drug 5-FU (IC50 = 7.69 µM) .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzimidazole derivatives:
Compound | Substituent | MIC/IC50 Value | Activity |
---|---|---|---|
W6 | 4-chloro-2-nitro | 5.19 µM (bacterial) | Antibacterial |
W1 | 2,4-dinitro | 5.08 µM (fungal) | Antifungal |
W17 | 4-methoxy | 4.12 µM (cancer) | Anticancer |
This table summarizes the activity of various synthesized compounds related to the benzimidazole structure, highlighting how specific substituents can enhance biological activity.
Mechanism of Action
The mechanism of action of 6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways Involved: It can modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-1H-benzo[d]imidazol-2-amine: Another chlorinated benzimidazole with similar properties.
1H-benzo[d]imidazole: The parent compound without the chlorine substitution.
Biological Activity
6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide (CAS No. 1018894) is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₅ClN₂·HBr, with a molecular weight of approximately 227.58 g/mol. The presence of a chlorine atom and an amino group on the benzimidazole ring significantly influences its interaction with biological targets, enhancing its solubility and potential efficacy in various applications.
Target Interactions
This compound has been studied for its ability to interact with several biological targets:
- Cytochrome P450 Isoforms : It has been identified as a CYP1A2 inhibitor, which suggests its role in modulating drug metabolism and interactions.
- Transient Receptor Potential Channel 6 (TRPC6) : Research indicates that compounds similar to this one can inhibit TRPC6 activity, which is associated with various diseases such as nephrotic syndrome and pulmonary hypertension .
Biochemical Pathways
The compound's mechanism may involve interference with cellular processes such as:
- Quorum Sensing in Bacteria : Similar benzimidazole derivatives have been shown to disrupt the pseudomonas quinolone system (pqs) in Pseudomonas aeruginosa, reducing virulence gene expression and biofilm formation.
- Cell Signaling Pathways : It modulates cell signaling and gene expression, influencing cellular metabolism and growth.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structural analogs have demonstrated effectiveness against various bacterial strains, indicating a potential for further exploration in treating infections.
Anticancer Properties
Research has indicated that this compound may possess significant cytotoxic effects against different cancer cell lines. For instance, it has been shown to influence cell viability and induce apoptosis in cancer cells, making it a candidate for further anticancer drug development .
Case Studies and Research Findings
Several studies have focused on the biological applications of benzimidazole derivatives, including this compound:
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. However, its formulation as a hydrobromide salt enhances solubility, which is beneficial for laboratory applications and potential clinical use.
Properties
IUPAC Name |
6-chloro-1H-benzimidazol-2-amine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3.BrH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,(H3,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRGHZTYNLLHID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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